Product packaging for Salmeterol Impurity A(Cat. No.:CAS No. 1798014-51-3)

Salmeterol Impurity A

Cat. No.: B566033
CAS No.: 1798014-51-3
M. Wt: 343.423
InChI Key: CKGYCBLUVZONRL-UHFFFAOYSA-N
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Description

Categorization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities in Active Pharmaceutical Ingredients (APIs) are broadly classified into three main categories according to the International Council for Harmonisation (ICH) guidelines:

Organic Impurities: These are often process-related or drug-related substances. They can arise from various sources such as starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. researchgate.net Organic impurities can be identified or unidentified and may be volatile or non-volatile. pharmaffiliates.com

Inorganic Impurities: These impurities typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. researchgate.net They are generally known and can be quantified using pharmacopoeial methods. researchgate.net

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed by processing. researchgate.net The control of residual solvents is crucial as they have known toxicities. researchgate.net

Academic Perspectives on Impurity Management in Drug Development

From an academic and research standpoint, the management of pharmaceutical impurities is a multifaceted challenge that involves advanced analytical chemistry, synthetic chemistry, and toxicology. The development of robust analytical methods is paramount for the detection and quantification of impurities at trace levels. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are indispensable tools in this endeavor. researchgate.netmdpi.com

A significant focus in academic research is the "impurity profiling" of drug substances, which involves the identification and characterization of all potential impurities. chromatographytoday.com This knowledge is crucial for optimizing the synthetic route to minimize the formation of impurities and for developing effective purification strategies. chromatographytoday.com Furthermore, a risk-based approach to impurity management is increasingly advocated, where the potential impact of each impurity on safety and efficacy is evaluated to establish appropriate control limits. This approach ensures that the efforts in controlling impurities are commensurate with the risk they pose.

Salmeterol (B1361061) Impurity A: A Detailed Examination

Salmeterol is a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). mdpi.com As with any synthetically derived pharmaceutical compound, the manufacturing process of salmeterol can result in the formation of various impurities. Salmeterol Impurity A is a recognized process-related impurity of salmeterol. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B566033 Salmeterol Impurity A CAS No. 1798014-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYCBLUVZONRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of Salmeterol Impurity a

Chemical Identity and Physicochemical Properties

Salmeterol (B1361061) Impurity A is chemically identified as 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol (B145695) formate (B1220265). researchgate.net It is also referred to in pharmacopeias as Salmeterol USP Related Compound A. The presence of this impurity is monitored during the quality control of salmeterol to ensure the final drug product meets the stringent purity requirements set by regulatory authorities.

Below is a table summarizing the key chemical identifiers for Salmeterol Impurity A.

IdentifierValue
Chemical Name 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate. researchgate.net
Synonym Salmeterol USP Related Compound A.
CAS Number 1798014-51-3. researchgate.net
Molecular Formula C20H25NO4. researchgate.net
Molecular Weight 343.42 g/mol . researchgate.net

Synthesis and Formation Pathways

The formation of this compound is intrinsically linked to the synthetic route employed for the manufacturing of salmeterol. While specific proprietary details of commercial synthesis are not publicly available, general synthetic strategies for salmeterol and related compounds have been described in scientific literature.

A plausible pathway for the formation of this compound involves the reaction of a key intermediate with formic acid or a derivative thereof. Formic acid can be used as a reagent or may be present as an impurity in other solvents or reagents used in the synthesis. The formate ester is formed at the secondary alcohol group of the ethanolamine (B43304) side chain of the salmeterol molecule.

The general synthesis of salmeterol involves the coupling of a substituted phenyl-ethanolamine core with a long lipophilic side chain. One patented method for synthesizing a salmeterol impurity involves a multi-step process starting with the coupling of initial materials, followed by hydrolysis, hydrogenation to remove a benzyl (B1604629) protecting group, and finally a reduction of a carbonyl group. chromatographytoday.com

Mass Spectrometry (MS) Applications in Molecular Structure Determination

Analytical Characterization and Detection Methods

The detection and quantification of this compound, along with other related substances in the salmeterol drug substance, are typically performed using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for this purpose. mdpi.com

The development of a robust analytical method is crucial for separating this compound from the main API peak and other potential impurities. Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, and sensitive.

The table below outlines typical parameters for an RP-HPLC method for the analysis of salmeterol and its impurities.

ParameterTypical Conditions
Column Octadecylsilyl silica (B1680970) gel (C18) or Octylsilyl silica gel (C8). mdpi.com
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV detection at a specific wavelength, often around 228 nm.
Flow Rate Typically in the range of 1.0 - 2.0 mL/min.
Column Temperature Maintained at a constant temperature, for instance, 30°C.

During the process development of Salmeterol, one study detected an unknown impurity at a level of 0.11% using a gradient RP-HPLC method. researchgate.net While this was not identified as Impurity A, it highlights the typical concentration levels at which impurities are monitored.

Detailed Research Findings

Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, broader studies on the impurity profiling of salmeterol provide context for its analysis and control. Research has focused on developing and validating analytical methods capable of separating and quantifying a range of potential salmeterol impurities, including Impurity A.

One study detailed a validated RP-HPLC method for the simultaneous determination of salmeterol xinafoate and fluticasone (B1203827) propionate (B1217596) and their related substances in a dry powder inhaler. This method was shown to be capable of separating various known impurities. The validation of such methods includes establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the impurities. For some salmeterol impurities, the LOD and LOQ have been reported in the range of micrograms per milliliter, demonstrating the high sensitivity of the analytical techniques used.

The primary role of this compound in a pharmaceutical context is as a reference standard for quality control purposes. researchgate.net Its availability allows for the accurate identification and quantification of this impurity in batches of salmeterol, ensuring that the drug substance conforms to its quality specifications.

Mechanistic Pathways of Salmeterol Impurity a Formation

Synthesis-Related Impurity Pathways for Salmeterol (B1361061) Impurity A Generation

The manufacturing process of Salmeterol is a multi-step synthesis where the potential for impurity formation is present at various stages. Impurity A arises from specific side reactions involving starting materials, reagents, and the reactivity of key intermediates.

The origin of Salmeterol Impurity A can be traced back to the initial stages of the synthesis, specifically from the reaction of key starting materials and reagents. The synthesis of the characteristic Salmeterol side chain involves building blocks that can react in unintended ways.

A common synthetic route for Salmeterol utilizes 4-phenyl butanol as a key starting material. pharmtech.comresearchgate.net In one pathway, this alcohol is first converted into an intermediate which then reacts with benzylamine (B48309). pharmtech.com However, a side reaction can occur between 4-phenyl butanol and benzylamine itself, generating a key reactive intermediate, N-benzyl-4-phenylbutan-1-amine. pharmtech.com This species is structurally similar to the desired main intermediate but lacks the full ether-linked side chain. The presence of this amine by-product sets the stage for the formation of Impurity A in subsequent steps.

Table 1: Starting Materials and Reagents in the Formation of Impurity A Precursor

Starting Material / ReagentChemical NameRole in Impurity A Formation
4-phenyl butanol4-phenylbutan-1-olReacts with benzylamine in a side reaction to form the precursor intermediate. pharmtech.com
BenzylaminePhenylmethanamineActs as a reagent that reacts with 4-phenyl butanol to form the precursor intermediate. pharmtech.com

By-products are substances formed concurrently with the desired product through side reactions. The formation of this compound is a direct consequence of a by-product competing with a primary intermediate in the main reaction pathway.

During the synthesis, the intended primary intermediate, N-[6-(4-phenylbutoxy)hexyl)]benzenemethanamine, is formed to build the complete side chain of Salmeterol. pharmtech.comresearchgate.net However, the by-product N-benzyl-4-phenylbutan-1-amine, formed as described previously, can also participate in the subsequent condensation reaction. This by-product competes with the main intermediate for the salicylaldehyde (B1680747) derivative used in the next stage of the synthesis. pharmtech.com This competitive reaction results in the formation of a molecule that, after the final deprotection and reduction steps, yields this compound.

The structural similarity and reactivity of intermediates are pivotal in the formation of Impurity A. The by-product intermediate, N-benzyl-4-phenylbutan-1-amine, mimics the reactive amino group of the desired primary intermediate. pharmtech.com

This reactivity allows it to undergo condensation with the aryl component of the molecule, 5-(chloroacetyl)-2-hydroxybenzaldehyde or a similar electrophilic derivative. The reaction proceeds through nucleophilic substitution, where the secondary amine of the impurity intermediate attacks the electrophilic carbon of the acetyl group. The resulting condensed product is a direct precursor to Impurity A. In the final stages of the Salmeterol synthesis, which typically involve reduction of the keto group and hydrogenolysis to remove the benzyl (B1604629) protecting group, this precursor is transformed into this compound. pharmtech.com The carryover of this reactive intermediate through the synthetic sequence is a primary cause for the presence of Impurity A in the final API. pharmtech.com

By-product Formation During Salmeterol Active Pharmaceutical Ingredient Synthesis

Degradation Pathways Leading to this compound Formation

While Impurity A is primarily synthesis-related, understanding the degradation profile of the Salmeterol API is crucial for ensuring its stability and purity throughout its shelf life. Forced degradation studies expose the API to harsh conditions to identify potential degradation products and pathways. impactfactor.org Although these studies have not specifically identified Impurity A as a major degradant of Salmeterol, they reveal the conditions under which the drug substance is unstable.

Process parameters during manufacturing and purification can significantly influence the stability of Salmeterol and its intermediates. For instance, some intermediates in the Salmeterol synthesis are known to be thermally unstable. One intermediate was observed to decompose at temperatures as low as 30°C during solvent distillation, leading to the formation of impurities. googleapis.comgoogleapis.comgoogle.com

Furthermore, parameters such as pressure during hydrogenation steps can alter the impurity profile. In the synthesis of Salmeterol, higher pressures can increase the formation of Impurity G, while lower pressures may lead to higher levels of Impurity D. googleapis.comgoogle.com The kinetics of degradation reactions are also influenced by factors such as pH and temperature. Studies on the photodegradation of Salmeterol showed that the reaction rate increases with higher temperature and pH values. researchgate.net

The stability of the final Salmeterol API can be affected by storage conditions such as temperature, humidity, and exposure to light. Forced degradation studies provide insight into the molecule's susceptibility to these environmental factors. Degradation of Salmeterol has been observed under hydrolytic (acidic, neutral, and alkaline), oxidative, and photolytic stress conditions. researchgate.netijpsr.com

Exposure to high relative humidity (RH), particularly 75% or greater, has been shown to negatively impact the physical properties of Salmeterol xinafoate powder formulations, which could potentially facilitate chemical degradation. nih.gov The formation of degradation products under these conditions underscores the importance of controlled storage for maintaining the purity of the API. While the cleavage of the Salmeterol side chain to form Impurity A is not a reported degradation pathway, the potential for other degradation products to form necessitates strict control over storage environments. researchgate.netijpsr.com

Table 2: Summary of Forced Degradation Studies on Salmeterol

Stress ConditionConditions AppliedObservationReference
Acid Hydrolysis 0.1 M HCl at 80°CDegradation observed researchgate.net
0.1 M HCl, overnightDegradation observed ijpsr.com
Base Hydrolysis 0.1 M NaOH at 80°CDegradation observed researchgate.net
0.1 M NaOH, overnightDegradation observed ijpsr.com
Neutral Hydrolysis Water at 80°CDegradation observed researchgate.net
Oxidative Hydrogen peroxide, room temp, overnightDegradation observed ijpsr.com
Photolytic Sunlight (60,000–70,000 lux) for 2 daysDegradation observed researchgate.net
UV light (200 watt-hours/m²)No degradation observed ijpsr.com
Thermal 50°C for 60 days (solid state)Degradation observed researchgate.net
80°C for 2 hoursNo degradation observed ijpsr.com

Compound Reference Table

Advanced Analytical Methodologies for Detection and Quantification of Salmeterol Impurity a

Chromatographic Method Development and Validation for Impurity A

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. The development of robust and validated chromatographic methods is essential for ensuring the quality control of Salmeterol (B1361061).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

HPLC and UPLC are powerful and widely used techniques for the analysis of pharmaceutical impurities due to their high resolution, sensitivity, and accuracy. clearsynth.cominnovareacademics.in Several studies have reported the development and validation of HPLC and UPLC methods for the simultaneous determination of Salmeterol and its related impurities, including Impurity A. asianpubs.orgchromatographytoday.com

These methods typically employ a reversed-phase mechanism, utilizing C8 or C18 columns. asianpubs.orgchromatographytoday.com Gradient elution is often preferred to achieve optimal separation of all impurities from the main API peak. asianpubs.org The mobile phase commonly consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.orgchromatographytoday.com Detection is usually performed using a UV detector at a wavelength where both Salmeterol and its impurities exhibit significant absorbance, often around 214 nm or 228 nm. asianpubs.orgchromatographytoday.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). asianpubs.orgijpsr.com For instance, a developed UPLC method demonstrated linearity over a specific concentration range for various impurities, with the LOD and LOQ for Impurity A being established at appropriate low levels to ensure its effective control. innovareacademics.inresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Salmeterol Impurity Analysis

ParameterCondition
Column Altima C18 (250 x 4.6 mm, 5 µm) asianpubs.org
Mobile Phase A 0.1% v/v Orthophosphoric Acid in Water asianpubs.org
Mobile Phase B Acetonitrile asianpubs.org
Elution Step-Gradient asianpubs.org
Flow Rate 1.4 mL/min asianpubs.org
Column Temperature 60 °C asianpubs.org
Detection Wavelength 214 nm asianpubs.org
Injection Volume 50 µL asianpubs.org

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Impurity Profiling

HPTLC is another valuable tool for the analysis of drug impurities, offering advantages such as high sample throughput, cost-effectiveness, and minimal sample preparation. asiapharmaceutics.infojfda-online.com A stability-indicating HPTLC method has been developed and validated for the estimation of Salmeterol Xinafoate and its degradation products. impactfactor.orgresearchgate.net

In this method, separation is achieved on pre-coated silica (B1680970) gel 60F254 plates. impactfactor.orgresearchgate.net The mobile phase composition is optimized to achieve good resolution between Salmeterol and its impurities. For example, a mixture of chloroform, methanol, and ammonia (B1221849) has been successfully used. impactfactor.orgresearchgate.net Densitometric scanning is employed for the quantification of the separated bands at a specific wavelength. impactfactor.orgresearchgate.net The method is validated for specificity, linearity, accuracy, and precision as per ICH guidelines. impactfactor.orgresearchgate.net

Table 2: Example HPTLC Method for Salmeterol Analysis

ParameterCondition
Stationary Phase Pre-coated Silica Gel 60F254 Aluminium Sheets impactfactor.orgresearchgate.net
Mobile Phase Chloroform: Methanol: Ammonia (7:3:0.5 v/v/v) impactfactor.orgresearchgate.net
Detection Wavelength 252 nm impactfactor.orgresearchgate.net
Linearity Range 1000-3000 ng/band impactfactor.orgresearchgate.net
Rf Value for Salmeterol 0.52 ± 0.05 impactfactor.orgresearchgate.net

Gas Chromatography (GC) Methodologies for Volatile Impurities

While HPLC and HPTLC are suitable for non-volatile impurities like Salmeterol Impurity A, Gas Chromatography (GC) is the preferred method for analyzing volatile or semi-volatile impurities that may be present in the API or arise from the manufacturing process. pharmtech.comalwsci.com For Salmeterol, GC can be used to detect potential genotoxic impurities, which are often volatile. pharmtech.com

GC methods typically utilize a capillary column with a suitable stationary phase. pharmtech.com A flame ionization detector (FID) is commonly used for quantification. pharmtech.com In cases where impurities are not sufficiently volatile, derivatization techniques can be employed to increase their volatility, making them amenable to GC analysis. alwsci.com

Mass Spectrometry (MS) and Hyphenated Techniques for Impurity A Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques, provides unparalleled sensitivity and specificity for the identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This hyphenated technique is invaluable for the structural elucidation and trace-level quantification of impurities. derpharmachemica.com LC-MS/MS (tandem mass spectrometry) methods have been developed for the quantification of Salmeterol and its related compounds in various matrices, including plasma. waters.comsciex.com

These methods offer extremely low limits of detection, often in the sub-pg/mL range. waters.comsciex.com The high selectivity of multiple reaction monitoring (MRM) mode in tandem mass spectrometry allows for accurate quantification even in complex matrices. waters.com LC-MS is also crucial for identifying unknown degradation products formed during stability studies. researchgate.netresearchgate.net

Table 3: LC-MS/MS Parameters for Low-Level Quantification of Salmeterol

ParameterCondition
LC System ACQUITY UPLC System waters.com
MS System Xevo TQ-S Mass Spectrometer waters.com
Ionization Mode Multiple Reaction Monitoring (MRM) waters.com
Lower Limit of Quantification 0.375 pg/mL waters.com
Analysis Time 5 minutes (injection to injection) waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Comprehensive Profiling

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. researchgate.net It is a powerful technique for the analysis of volatile and semi-volatile impurities. alwsci.com For non-volatile compounds, derivatization can be employed to make them suitable for GC-MS analysis. alwsci.com While direct analysis of this compound by GC-MS is not common due to its low volatility, the technique is essential for a comprehensive impurity profile of the drug substance, targeting any potential volatile contaminants. pharmtech.comalwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity A Detection and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile analytical technique in the pharmaceutical industry for both the structural elucidation and quantification of compounds, including process impurities and degradation products. americanpharmaceuticalreview.comnih.gov Unlike chromatographic techniques, quantitative NMR (qNMR) offers a primary method of measurement, as the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification often without the need for an identical reference standard of the impurity. magritek.com

For the analysis of this compound, ¹H-qNMR can be employed for both its unambiguous identification and precise quantification in the drug substance or product. The process involves dissolving a precisely weighed sample in a suitable deuterated solvent along with a known amount of an internal standard. The unique chemical structure of this compound will produce a distinct pattern of signals in the ¹H-NMR spectrum. A specific, well-resolved signal that does not overlap with signals from the API (Salmeterol) or other components in the matrix is selected for quantification. nih.gov

The concentration of Impurity A is then calculated by comparing the integral of its characteristic proton signal to the integral of a signal from the internal standard. This approach provides an absolute or relative quantification of the impurity. nih.gov Furthermore, the comprehensive data from an NMR spectrum, including chemical shifts, coupling constants, and two-dimensional NMR experiments (like COSY and HSQC), can definitively confirm the chemical structure of the impurity, making it an invaluable tool for impurity profiling. synthinkchemicals.com In complex matrices, such as those containing proteins or excipients, advanced NMR pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) can be used to attenuate the broad signals from large molecules, allowing for clearer detection of low-level impurities. nih.gov

Method Validation Parameters for this compound Analysis

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. For the analysis of this compound, method validation is performed in accordance with International Council on Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure the method is reliable, reproducible, and accurate for quantifying this specific impurity. chromatographytoday.comchromatographytoday.comich.org The following parameters are critical in the validation of a method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Specificity and Selectivity Studies in Complex Matrices

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. innovareacademics.in To establish specificity for this compound, forced degradation studies are conducted on Salmeterol. The drug substance is subjected to stress conditions including acid, base, oxidation, heat, and light to generate potential degradation products. ijpsr.comresearchgate.net

The analytical method must be able to separate the peak of Impurity A from any peaks corresponding to Salmeterol, other known impurities, and any products formed during forced degradation. researchgate.net The selectivity of the method is demonstrated by showing that there is no interference at the retention time of Impurity A from blank (diluent) or placebo injections. Peak purity analysis, often performed with a Photodiode Array (PDA) detector, is used to confirm that the analyte peak is spectrally pure and not co-eluting with other substances. researchgate.netresearchgate.net

Linearity and Range Determination for Quantitative Analysis

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in For this compound, linearity is typically assessed by preparing a series of at least five concentrations, ranging from the Limit of Quantification (LOQ) to approximately 120% or 150% of the specified limit for the impurity. innovareacademics.inresearchgate.net

A calibration curve is generated by plotting the peak area response against the concentration of the impurity. The relationship is evaluated using statistical methods, such as a linear regression analysis. The acceptance criterion for linearity is typically a high correlation coefficient (r²).

Table 1: Representative Linearity Data for this compound This table presents illustrative data typical for a linearity study.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.05 (LOQ)5,150
0.2524,950
0.5050,100
0.7575,200
1.00100,500
1.20 (120%)120,450

Result: Correlation Coefficient (r²) = 0.9998. researchgate.netasianpubs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.com

These limits are crucial for demonstrating the sensitivity of a method for impurity analysis. They can be established based on the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 is common for LOQ. impactfactor.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijpsm.com

Table 2: Typical LOD and LOQ Values for Salmeterol and Related Impurities This table compiles representative data from various analytical methods.

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Salmeterol Xinafoate0.401.24 ijpsr.com
Salmeterol Xinafoate2.678.08 ijpsm.com
Salmeterol Impurities~0.02~0.05 researchgate.netasianpubs.org
Salmeterol-0.030 chromatographytoday.com

Precision and Accuracy Assessments for Method Reliability

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For impurity methods, precision is typically determined by analyzing a minimum of six replicate preparations of the sample spiked with Impurity A at a target concentration (e.g., 100% of the specification limit). The relative standard deviation (%RSD) of the results is calculated. ich.org

Table 3: Representative Precision Data for this compound This table presents illustrative data for a precision study.

ParameterNumber of ReplicatesResult (%RSD)Acceptance Criterion (%RSD)
Repeatability62.5%≤ 10.0% researchgate.net
Intermediate Precision63.1%≤ 10.0% researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, it is determined by applying the method to samples spiked with known amounts of Impurity A. Accuracy is assessed at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification level). The agreement between the amount added and the amount found is expressed as percent recovery. ich.org

Table 4: Representative Accuracy (Recovery) Data for this compound This table presents illustrative data for an accuracy study.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)
LOQ0.050.04896.0%
100%1.001.01101.0%
120%1.201.1797.5%

Acceptance Criterion: Recovery between 90.0% and 110.0% for impurities. chromatographytoday.comresearchgate.net

Robustness and System Suitability Evaluations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. chromatographytoday.comijpsr.com The system suitability parameters are checked under each modified condition.

System Suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. asianpubs.org Key parameters are checked before and during the analysis by injecting a standard solution.

Table 5: Typical Robustness and System Suitability Parameters This table lists common parameters and their typical acceptance criteria.

Parameter TypeParameterTypical Acceptance Criterion
Robustness VariationsFlow Rate (± 0.1 mL/min)System suitability passes; %RSD of results is low. chromatographytoday.com
Mobile Phase pH (± 0.1)System suitability passes; %RSD of results is low. ijpsr.com
Column Temperature (± 5°C)System suitability passes; %RSD of results is low. chromatographytoday.com
Mobile Phase Composition (± 2%)System suitability passes; %RSD of results is low.
System SuitabilityTailing Factor (Asymmetry)Not more than 2.0. asianpubs.org
Theoretical Plates (Efficiency)Greater than 2000. chromatographytoday.com
ResolutionGreater than 1.5 between adjacent peaks. asianpubs.org

Development of Stability-Indicating Analytical Methods for Salmeterol and Impurity A

The development of a stability-indicating analytical method is a critical component in the quality control of pharmaceutical products. Such methods are essential to demonstrate that the analytical procedure can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products, including process-related impurities and degradants formed during storage. chromatographyonline.com For Salmeterol, a long-acting β2 adrenergic receptor agonist, ensuring its purity and stability is paramount. This involves the development of robust methods capable of separating and quantifying Salmeterol from its known impurities, such as this compound.

The process begins with forced degradation studies, which are designed to intentionally stress the drug substance under various conditions to produce potential degradation products. ajpsonline.com These studies provide insight into the degradation pathways of the drug and are used to challenge the specificity of the analytical method. chromatographyonline.comajpsonline.com The goal is to achieve a degradation of the API, typically in the range of 10-30%, to ensure that a sufficient concentration of degradants is available for detection and separation. impactfactor.org

For Salmeterol, forced degradation studies have shown its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidation. ijpsr.comresearchgate.net It has been reported to be relatively stable under thermal and photolytic stress. ijpsr.com One study revealed that Salmeterol is particularly sensitive to acid, degrading significantly under acidic conditions. researchgate.net The data generated from these stress tests are fundamental for developing a method that is truly "stability-indicating."

The most common technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. chromatographyonline.com The development of an RP-HPLC method for Salmeterol and Impurity A involves a systematic approach to optimize chromatographic conditions to achieve adequate separation. Researchers have successfully achieved separation of Salmeterol and its known impurities using octadecylsilyl (C18) or octylsilane (B1236092) (C8) silica gel columns. researchgate.netchromatographytoday.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic solvent like acetonitrile or methanol, often run in a gradient mode to resolve all compounds effectively. researchgate.netchromatographytoday.comasianpubs.org

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In the context of Salmeterol, this means the HPLC method must provide baseline separation between the main Salmeterol peak and the peaks corresponding to Impurity A and other degradation products. The use of a photodiode array (PDA) detector is common as it can help in assessing the purity of the peaks. researchgate.netasianpubs.org

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. ijpsr.com Validation demonstrates that the analytical procedure is suitable for its intended purpose and involves testing for parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net Linearity is established by demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. ijpsr.com Accuracy is determined by recovery studies, where a known amount of pure impurity is added to the sample, and the recovery percentage is calculated. researchgate.net

The following data tables summarize typical conditions used in the development of such stability-indicating methods for Salmeterol.

Data Tables

Table 1: Representative Forced Degradation Conditions for Salmeterol.
Stress ConditionReagent/Condition DetailsOutcome
Acid HydrolysisDrug refluxed in 0.1 M or 1 M Hydrochloric acid; often at elevated temperatures (e.g., 100°C) for a set duration (e.g., 30 minutes). ajpsonline.comresearchgate.netSignificant degradation observed. ijpsr.comresearchgate.net
Alkaline HydrolysisDrug refluxed in 0.1 M Sodium Hydroxide at elevated temperatures (e.g., 100°C) for a set duration (e.g., 30 minutes). ajpsonline.comresearchgate.netDegradation observed. ijpsr.com
Oxidative DegradationDrug treated with 3% or 30% Hydrogen Peroxide solution at room temperature. researchgate.netDegradation observed. ijpsr.com
Thermal DegradationDrug substance exposed to dry heat in an oven (e.g., 80°C - 100°C) for a specified period (e.g., 2-24 hours). ijpsr.comresearchgate.netGenerally found to be stable. ijpsr.com
Photolytic DegradationDrug substance exposed to UV light (e.g., 200 watt-hours/square meter) and/or cool white fluorescent light (e.g., 1.2 million lux hours). impactfactor.orgijpsr.comGenerally found to be stable. ijpsr.com
Table 2: Example of Chromatographic Conditions for the Analysis of Salmeterol and Impurities.
ParameterCondition
Chromatographic SystemReversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netasianpubs.org
ColumnAltima C18 (250 mm × 4.6 mm, 5 µm) or Hypersil C8 (15 cm x 4.6 mm, 5 µm). chromatographytoday.comasianpubs.org
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric acid or 0.1M Ammonium dihydrogen phosphate) and an organic modifier (e.g., Acetonitrile). chromatographytoday.comasianpubs.org
Flow RateTypically 1.0 mL/min to 2.0 mL/min. researchgate.netchromatographytoday.com
DetectionUV detector or Photodiode Array (PDA) detector at wavelengths such as 228 nm or 278 nm. researchgate.netchromatographytoday.com
Column TemperatureThermostatically controlled, for example, at 30°C or 40°C. chromatographytoday.comchromatographytoday.com

Impurity Profiling Strategies in Salmeterol Pharmaceutical Development

Comprehensive Impurity Profiling Approaches for Salmeterol (B1361061) Xinafoate Drug Substance

Comprehensive impurity profiling for Salmeterol Xinafoate drug substance involves a multi-faceted approach to detect, identify, and quantify all potential impurities. These impurities can originate from starting materials, by-products of the synthesis process, or degradation of the final product. researchgate.net Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) specify certain impurities that must be monitored and controlled within strict limits. uspbpep.com

The primary analytical technique for impurity profiling of Salmeterol is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors. sigmaaldrich.commdpi.com The development of a single, stability-indicating HPLC method that can separate all known impurities from the active pharmaceutical ingredient (API) is a key goal. chromatographytoday.comasianpubs.org Such methods must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust. chromatographytoday.comresearchgate.net

Forced degradation studies are a critical component of this profiling. The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally produce degradation products. ijpsjournal.com This helps in identifying potential degradants that could form during storage and establishing the stability-indicating nature of the analytical methods. For instance, studies have shown that Salmeterol can degrade significantly under oxidative and photolytic stress. ijpsjournal.com

The European Pharmacopoeia lists several specified impurities for Salmeterol, including Impurities A, B, C, D, E, F, and G. uspbpep.comchromatographytoday.com Each of these impurities has a defined acceptance criterion to ensure the quality of the drug substance.

Table 1: Selected Specified Impurities of Salmeterol Xinafoate in the European Pharmacopoeia This table provides an overview of some key impurities listed in the pharmacopoeia and their typical acceptance criteria. Limits are for illustrative purposes and can vary based on the specific monograph version.

Impurity NameChemical NameTypical Reporting Limit
Salmeterol Impurity A (1RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol synzeal.comclearsynth.com≤ 0.2% uspbpep.com
Salmeterol Impurity B 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol ≤ 0.1% uspbpep.com
Salmeterol Impurity C 4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol pharmtech.com≤ 0.1% uspbpep.com
Salmeterol Impurity D 1-[4-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethoxy]-3-(hydroxymethyl)phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol synzeal.com≤ 0.2% google.com
Salmeterol Impurity E 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol synthinkchemicals.com≤ 0.1% uspbpep.com

Integration of Impurity A Profiling in Quality Control and Quality Assurance Frameworks

The profiling of this compound is an integral part of the Quality Control (QC) and Quality Assurance (QA) framework for Salmeterel Xinafoate production. synthinkchemicals.com This integration ensures that every batch of the drug substance meets the predefined quality standards before it is released for formulation.

A cornerstone of this process is the use of a well-characterized reference standard for Impurity A. synzeal.com This standard is used to confirm the identity and accurately quantify the amount of Impurity A present in a batch of Salmeterol. QC laboratories use validated analytical methods, primarily HPLC, for the routine analysis of the drug substance. clearsynth.com The results are compared against the specifications set in the pharmacopoeia or by internal standards. uspbpep.com

The QA framework ensures that all aspects of manufacturing, testing, and release are conducted according to established procedures and comply with Good Manufacturing Practices (GMP). This includes the control of starting materials, monitoring of critical process parameters during synthesis to minimize impurity formation, and rigorous testing of the final API. researchgate.net Any deviation or out-of-specification (OOS) result for Impurity A would trigger a thorough investigation to determine the root cause and implement corrective and preventive actions (CAPA).

Table 2: Typical Quality Control Testing for this compound This table outlines the role of Impurity A testing within a standard QC workflow for Salmeterol drug substance.

QC TestPurposeMethodAcceptance Criterion
Identification To confirm the presence and identity of Impurity A if detected.HPLC (comparison of retention time with reference standard)Retention time corresponds to that of the Impurity A reference standard.
Assay / Quantification To determine the level of Impurity A in the drug substance.HPLC with UV or MS detectionNot more than the specified limit (e.g., ≤0.2%). uspbpep.com
Batch Release Testing To ensure each batch meets all quality specifications before release.Validated stability-indicating HPLC methodImpurity A level is within the acceptance limits defined in the product specification.
Stability Studies To monitor the level of Impurity A over time under various storage conditions.Validated stability-indicating HPLC methodNo significant increase in Impurity A over the proposed shelf-life.

Identification and Classification of Unknown Impurities Associated with Salmeterol Synthesis and Degradation

During the pharmaceutical development and manufacturing of Salmeterol, unknown peaks may be detected in chromatograms. The process of identifying and classifying these unknown impurities is crucial for ensuring product quality and safety. Impurities are generally classified based on their origin. researchgate.netjcchems.com

Organic Impurities: These can arise from starting materials, by-products, intermediates, or degradation products. jcchems.com

Inorganic Impurities: These are often derived from reagents, catalysts, or manufacturing equipment.

Residual Solvents: These are organic volatile chemicals used during the synthesis process.

The identification of an unknown impurity is a systematic process. When a new impurity is detected by a surveillance method like RP-HPLC, the first step is to isolate it, often using preparative HPLC. mdpi.com Once isolated, a combination of spectroscopic techniques is employed to elucidate its structure. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) reveals the detailed structural arrangement of atoms. mdpi.com

This compound, chemically known as (1RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol, is an example of a specified organic impurity. synzeal.comcymitquimica.com It is structurally similar to Salmeterol but lacks the 6-(4-phenylbutoxy)hexyl side chain, instead having a simpler 4-phenylbutylamino group. This suggests it could be a by-product from the use of an alternative or precursor amine during synthesis. Other impurities, like Impurity B, C, and E, arise from variations in the side chain, likely due to impurities in the 4-phenyl butanol starting material. pharmtech.com Impurity D is a dimerization product, representing a more complex process-related impurity. synzeal.com

Table 3: Classification of Salmeterol-Related Impurities This table classifies different types of impurities that can be associated with Salmeterol, with Impurity A as a key example.

Impurity ClassificationOrigin / TypeExample
Process-Related Impurity (By-product) Formed during the synthesis from reactions involving starting materials or intermediates.This compound chemicalbook.com
Process-Related Impurity (Intermediate) A molecule that is part of the synthesis pathway to the final API but remains unreacted.N-[6-(4-phenyl butoxy)hexyl)] benzenemethanamine pharmtech.com
Starting Material-Related Impurity An impurity present in the raw materials that is carried through the synthesis.Impurities B, C, and E, which can result from impurities in 4-phenyl butanol. pharmtech.com
Degradation Product Formed when the API breaks down due to exposure to light, heat, water, or oxygen.Products of oxidative or photolytic degradation. ijpsjournal.com
Polymorphic Impurity A different crystalline form of the API that may form during processing like micronization.Form II of Salmeterol Xinafoate

Regulatory Compliance and Guidelines for Impurities in Active Pharmaceutical Ingredients

Pharmacopoeial Standards for Impurity Control (e.g., European Pharmacopoeia, British Pharmacopoeia, United States Pharmacopeia)contractpharma.compharmaffiliates.commdpi.comich.orgich.orgcymitquimica.com

Pharmacopoeias provide legally recognized standards for the quality of medicines. sigmaaldrich.com The European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), and United States Pharmacopeia (USP) all contain monographs for specific drug substances and products that list known impurities and set acceptance criteria for them. sigmaaldrich.comncc.gov.sacymitquimica.com

Salmeterol (B1361061) Impurity A is listed as a pharmacopoeial impurity, referred to as Salmeterol EP Impurity A and Salmeterol USP Related Compound A. cymitquimica.comsynzeal.com This means that official monographs for Salmeterol will include tests and specific limits for this impurity. ncc.gov.sa These standards are essential for routine quality control, ensuring that different batches of the API are consistent and safe. sigmaaldrich.com The pharmacopoeias work in concert with ICH guidelines, often incorporating ICH standards into their general chapters and specific monographs. ncc.gov.sagally.ch

Strategies for Meeting Impurity Thresholds and Reporting RequirementsCurrent time information in Bangalore, IN.cymitquimica.com

Pharmaceutical manufacturers employ a variety of strategies to control impurities and comply with regulatory guidelines. contractpharma.com These strategies are implemented throughout the drug development process.

Process Optimization : The manufacturing process is carefully designed to minimize the formation of impurities. This can involve modifying reaction conditions such as temperature or pH, using higher quality raw materials, or changing the synthetic pathway altogether. pharmaguideline.comgrace.com

Purification Techniques : Advanced purification methods are used to remove impurities from the final API. pharmatimesofficial.com Common techniques include chromatography, crystallization, and distillation. pharmaguideline.compharmatimesofficial.com For instance, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate and remove trace-level impurities. mdpi.com

Analytical Methods : Sophisticated analytical techniques are essential for detecting, identifying, and quantifying impurities. contractpharma.com HPLC and Gas Chromatography (GC) are the most common methods for this purpose, often coupled with Mass Spectrometry (MS) to determine the molecular structure of unknown impurities. contractpharma.compharmaguideline.comgrace.com

Quality by Design (QbD) : This modern approach involves designing quality into the product from the outset. By understanding how process parameters affect the formation of impurities, manufacturers can establish robust control strategies to ensure consistent product quality. pharmatimesofficial.comgrace.com

By implementing these strategies, manufacturers can ensure that impurities like Salmeterol Impurity A are consistently controlled below the limits set by regulatory authorities and pharmacopoeias, thereby guaranteeing the quality and safety of the final pharmaceutical product. contractpharma.com

Control and Mitigation Strategies for Salmeterol Impurity a in Pharmaceutical Manufacturing

Process Chemistry Optimization for Impurity A Reductionnih.govresearchgate.net

The formation of impurities during the synthesis of Salmeterol (B1361061) is a significant challenge that necessitates rigorous control over the entire manufacturing process. google.comderpharmachemica.com Optimization of the process chemistry is paramount to minimize the levels of Impurity A and other related substances, ensuring the final API meets high purity standards, often exceeding 99.5%. google.comgoogle.com

Raw Material Quality Control and Impact on Impurity A Levels

The quality of starting materials is a foundational element in controlling the impurity profile of the final Salmeterol API. researchgate.net Impurities present in key raw materials can persist through the synthesis and react to form new impurities. researchgate.netpharmtech.com For instance, in the synthesis of Salmeterol, 4-phenyl butanol is a key raw material. researchgate.netpharmtech.com If this starting material contains trace amounts of related substances, they can undergo subsequent reactions to form corresponding impurities in the final drug substance. pharmtech.com

An example of this principle is the formation of the methyl salmeterol impurity, which arises if the 4-phenyl butanol starting material is contaminated with 4-(4-methylphenyl)-1-butanol. pharmtech.com Similarly, the presence of 2-phenylethanol (B73330) or 3-phenyl-1-hydroxypropane in the starting materials can lead to the formation of known Salmeterol impurities B and C, respectively. pharmtech.com This highlights the necessity of stringent quality control for all raw materials to prevent the introduction of precursors that could lead to the formation of Impurity A.

Starting Material ImpurityResulting Salmeterol ImpurityReference
4-(4-methylphenyl)-1-butanolMethyl Salmeterol Impurity pharmtech.com
2-PhenylethanolSalmeterol Impurity B pharmtech.com
3-Phenyl-1-hydroxypropaneSalmeterol Impurity C pharmtech.com
4-Phenyl-2-hydroxybutaneSalmeterol Impurity E pharmtech.com

Reaction Condition Modulation to Minimize Impurity A Formationnih.govresearchgate.net

Controlling reaction conditions is a critical strategy for minimizing the formation of impurities. Parameters such as temperature, pressure, solvent, and catalyst can significantly influence reaction pathways and the generation of by-products. derpharmachemica.comgoogle.com In the synthesis of Salmeterol, the hydrogenation step is particularly sensitive to reaction conditions. google.com It has been observed that modulating the hydrogen gas pressure during this step can control the formation of specific impurities like Impurities D and G, as defined by the European Pharmacopoeia. google.com For example, higher pressures can increase the proportion of Impurity G, while lower pressures can lead to more Impurity D. google.com A controlled pressure of 2-3 kg/cm ² was found to be optimal for minimizing these impurities. google.com

Similar principles apply to other reaction steps. The choice of solvent and base, such as using diisopropyl ethyl amine in dichloromethane (B109758) for condensation reactions, can improve yield and quality. derpharmachemica.com The temperature must also be carefully managed; decomposition has been observed even at 30°C over time, leading to the formation of impurities that are difficult to remove in later stages. google.com

ParameterConditionImpact on Impurity FormationReference
Hydrogenation Pressure> 3 kg/cm²Increased formation of Impurity G google.com
Hydrogenation Pressure< 2 kg/cm²Increased formation of Impurity D google.com
Hydrogenation Pressure2-3 kg/cm²Optimal control over Impurities D and G google.com
TemperatureElevated (e.g., 30°C over time)Increased decomposition and generation of unknown impurities google.com
Solvent/Base SystemDiisopropyl ethyl amine in DichloromethaneGood yield and quality for condensation step derpharmachemica.com

Intermediate Purification Strategies in Synthesisnih.gov

The purity of the final drug substance is highly dependent on the purity of its intermediates. google.com Therefore, implementing purification steps at intermediate stages of the synthesis is a crucial strategy. Methods such as high vacuum distillation or column chromatography can be effective but are often not suitable for large-scale commercial manufacturing. google.comgoogle.com

To address this, chemical purification methods are developed. One such strategy involves the purification of a key intermediate via the formation of an acid salt, which can yield the intermediate with a purity greater than 99.5%. google.com Another effective technique is the use of filtration through a silica (B1680970) gel bed to remove potential impurities from an intermediate solution before it proceeds to the next step. derpharmachemica.com This was shown to be effective in controlling a specific potential impurity that was otherwise difficult to remove via standard purification techniques due to its structural similarity to Salmeterol. derpharmachemica.com Additionally, purification of the final API and its salts can be achieved through crystallization or treatment with suitable solvents like methanol, acetone, or ethyl acetate. google.comgoogle.com

Formulation Design Considerations for Impurity A Controlgoogle.com

The potential for impurity generation does not end with the synthesis of the API. The stability of Salmeterol can be compromised during the formulation process and throughout the shelf-life of the drug product due to interactions with excipients and exposure to environmental factors. nih.govqcsrm.com

Excipient Compatibility Studies and Reactive Impuritiesgoogle.com

Excipient compatibility studies are a critical component of preformulation development. researchgate.netlabinsights.nl While excipients are considered inactive, they can contain reactive impurities or have chemical properties that lead to the degradation of the API. nih.govuspnf.com Common reactive impurities found in excipients include aldehydes, peroxides, metals, and reducing sugars. nih.gov These can be introduced during the manufacturing of the excipient or form during storage. nih.gov

The Salmeterol molecule possesses several functional groups, including phenol, primary and secondary alcohols, and a secondary amine, which are susceptible to chemical reactions. nih.gov For example, the secondary amine could react with reducing sugars or aldehydes present as impurities in excipients via the Maillard reaction. nih.gov Phenolic groups are susceptible to oxidation, which can be catalyzed by trace metal impurities in excipients. researchgate.netuspnf.com Therefore, a risk-based strategy is necessary, involving the early identification of potential incompatibilities between Salmeterol and proposed excipients. nih.gov This requires a thorough understanding of the drug's degradation pathways and the potential reactive impurities present in the chosen excipients. nih.gov

Reactive Excipient ImpurityPotential Reaction with Salmeterol Functional GroupReference
Aldehydes / Reducing SugarsMaillard reaction with secondary amine nih.gov
PeroxidesOxidation of phenol, alcohol, or amine groups nih.govuspnf.com
Trace MetalsCatalyze oxidation of phenolic groups nih.govresearchgate.netuspnf.com
Nitrates / NitritesPotential nitrosation reactions nih.gov

Environmental Factors Influencing Impurity A Generation in Formulationsgoogle.com

The stability of Salmeterol in its final dosage form can be influenced by several environmental factors. The API is known to be susceptible to degradation from exposure to pH, temperature, and light. qcsrm.com Forced degradation studies on Salmeterol xinafoate show its susceptibility to hydrolysis under both acidic and basic conditions, as well as to oxidative conditions. ijpsr.com

For solution-based formulations, such as those for metered-dose inhalers (MDIs), controlling these factors is critical. For instance, some solution formulations of Salmeterol can be stabilized by the addition of small amounts of strong mineral acids, like hydrochloric acid, to control the microenvironmental pH. nih.gov Temperature is also a critical parameter, as elevated temperatures can accelerate degradation. ijpsr.com Product packaging is therefore designed to protect the formulation from light and moisture to ensure stability throughout its shelf life. geneesmiddeleninformatiebank.nl

Environmental FactorEffect on Salmeterol StabilityMitigation StrategyReference
pH (Acidic/Basic)Susceptible to hydrolysisFormulation at optimal pH; addition of acid stabilizers in solutions qcsrm.comijpsr.comnih.gov
OxidationSusceptible to oxidative degradationControl of headspace oxygen; use of antioxidants researchgate.netijpsr.com
TemperatureDegradation accelerates at higher temperaturesStorage at controlled room temperature (e.g., not above 25°C) qcsrm.comijpsr.comgeneesmiddeleninformatiebank.nl
LightPotential for photolytic degradationUse of protective outer packaging qcsrm.comgeneesmiddeleninformatiebank.nl

Real-time Monitoring and In-process Control Measures to Prevent Impurity A Formation

The formation of Salmeterol Impurity A and other related substances during the manufacturing of Salmeterol is a critical quality attribute that necessitates robust control strategies. The implementation of real-time monitoring and in-process controls, guided by the principles of Process Analytical Technology (PAT), is fundamental to preventing the genesis of such impurities. bruker.com PAT is a framework that shifts the paradigm from testing quality into products to building quality in by design, through timely measurements and control of critical process parameters (CPPs) that affect critical quality attributes (CQAs). bruker.comthermofisher.com

Real-time Monitoring with Process Analytical Technology (PAT)

Real-time monitoring provides an in-depth understanding of the manufacturing process, allowing for immediate adjustments to mitigate deviations that could lead to impurity formation. The PAT framework utilizes in-line or on-line analytical instruments to analyze raw and in-process materials in real time. bruker.com

Key analytical techniques employed for real-time monitoring in pharmaceutical manufacturing include:

Spectroscopic Methods : Techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools for the non-destructive, real-time analysis of chemical composition. researchgate.neteuropeanpharmaceuticalreview.com They can be used in-line to monitor reaction kinetics, the consumption of reactants, and the formation of intermediates and potential impurities without the need for sample collection. researchgate.neteuropeanpharmaceuticalreview.com By analyzing the spectral data, it is possible to monitor the process in real time and ensure it remains within its designated operational space. researchgate.net

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are essential for the separation, identification, and quantification of salmeterol and its impurities with high sensitivity and selectivity. thomastobin.comsciex.comchromatographytoday.com While typically used for offline analysis to validate processes and release final products, these methods are crucial for developing and validating the models used by real-time spectroscopic tools. researchgate.netmdpi.com They provide the detailed impurity profiles needed to correlate spectroscopic signals with specific chemical entities.

Table 1: Analytical Techniques for Monitoring Salmeterol Synthesis

Analytical TechniqueApplication in Salmeterol ManufacturingMode of OperationKey Advantages
Raman Spectroscopy Real-time monitoring of chemical reactions, identifying molecular structure, and detecting the formation of by-products. researchgate.netIn-line / On-lineNon-destructive, no sample preparation required, provides real-time chemical information. researchgate.neteuropeanpharmaceuticalreview.com
Near-Infrared (NIR) Spectroscopy Monitoring of raw material attributes, reaction progression, and blend uniformity. researchgate.neteuropeanpharmaceuticalreview.comIn-line / On-lineRapid, non-destructive, capable of penetrating sample containers. europeanpharmaceuticalreview.com
HPLC / UHPLC-MS Quantification of Salmeterol and its impurities, including Impurity A; used for method validation and final product testing. thomastobin.comsciex.comchromatographytoday.comresearchgate.netOff-lineHigh sensitivity and specificity for identifying and quantifying known and unknown impurities. sciex.comresearchgate.net

In-process Control Measures for Impurity Prevention

Effective in-process controls are predicated on a thorough understanding of the reaction mechanisms and the formation pathways of impurities. For Salmeterol, several process parameters are critical in preventing the formation of Impurity A and other related substances.

Research and patent literature highlight several critical control points in the synthesis of Salmeterol:

Control of Reaction Temperature : Certain intermediates in the Salmeterol synthesis pathway are thermally unstable. google.comgoogle.com For example, intermediate (9a) in one patented process is noted to be thermally labile and can decompose or lead to side reactions if not handled correctly. google.comgoogleapis.com The process specifies adding a solution of intermediate (2a) to a solution of intermediate (7a) at a strictly controlled temperature of 0-5 °C to minimize the generation of impurities. google.com

Stoichiometry of Reagents : The amount of certain reagents can significantly impact the impurity profile. In the sodium borohydride (B1222165) reduction step of a common synthesis route, an insufficient quantity of the reducing agent can result in partially reduced products and unreacted intermediates, which are themselves impurities or can lead to further impurity formation. google.comgoogle.com Therefore, using a large excess of sodium borohydride is a specified control measure to ensure complete reduction. google.com

Purity of Starting Materials and Intermediates : The purity of the final Active Pharmaceutical Ingredient (API) is highly dependent on the purity of the starting materials and intermediates. google.com For instance, the purity of intermediate N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine (7a) must be greater than 99.5% to achieve the desired purity of Salmeterol. google.comgoogleapis.com Impurities in starting materials can be carried through the synthesis and may even react to form new impurities. pharmtech.com

Purification of Intermediates : To prevent the carryover of impurities into the final product, robust purification steps for intermediates are essential. derpharmachemica.com One process describes passing a solution of an intermediate through a silica gel bed to remove a specific potential impurity before proceeding to the next step. derpharmachemica.com

By integrating real-time monitoring with these stringent in-process controls, manufacturers can maintain the process in a state of control, ensuring that critical parameters remain within their validated limits. This approach proactively prevents the formation of this compound, leading to a more consistent and high-quality final product.

Table 2: In-process Controls to Mitigate this compound Formation

Critical Process Parameter (CPP)Control StrategyImpact on Impurity Formation
Reaction Temperature Maintain strict temperature control (e.g., 0-5 °C) during the coupling of intermediates (2a) and (7a). google.comPrevents thermal degradation of unstable intermediates and reduces the formation of related impurities. google.comgoogle.com
Reagent Stoichiometry Use a calculated excess of reagents like sodium borohydride during reduction steps. google.comEnsures complete reaction, minimizing levels of unreacted intermediates and partially reduced products. google.comgoogle.com
Raw Material Purity Implement rigorous testing and specifications for all starting materials and intermediates, such as intermediate (7a). google.comPrevents the introduction and carry-over of impurities that can affect the final API quality. google.compharmtech.com
Intermediate Purification Employ specific purification methods like chromatography or selective isolation for key intermediates. google.comderpharmachemica.comRemoves impurities formed in earlier steps, preventing their participation in subsequent reactions. derpharmachemica.com

Emerging Research Avenues and Methodological Advancements in Impurity Science

Predictive Modeling for Impurity Formation and Pathways

The proactive identification of potential impurities is a significant step forward in pharmaceutical development. Predictive modeling, utilizing computational tools, is at the forefront of this evolution. While specific predictive models for the formation of Salmeterol (B1361061) Impurity A are not extensively published, the principles of in silico impurity prediction are widely applicable.

Quantitative Structure-Activity Relationship (QSAR) Models: These models are employed to predict the biological activities, including toxicity, of chemical compounds based on their molecular structures. nih.govnih.gov For impurities like Salmeterol Impurity A, QSAR can be used to estimate their potential for genotoxicity, which is a critical factor in setting acceptable limits. nih.gov Software such as Derek Nexus and OECD QSAR Toolbox are utilized by regulatory agencies to assess the mutagenic potential of impurities. zamann-pharma.com

Degradation Pathway Prediction: Software programs like Zeneth are designed to predict the degradation pathways of organic molecules under various stress conditions (e.g., heat, humidity, light, oxidation). lhasalimited.orglhasalimited.org By inputting the structure of Salmeterol and the known reaction conditions of its synthesis, it is possible to predict the likelihood of the formation of impurities like Impurity A. This allows for the development of manufacturing processes that minimize its formation.

Kinetic Modeling: The formation of impurities can be described by kinetic models that take into account factors such as temperature, pH, and the concentration of reactants. researchgate.net While complex, these models can provide a deep understanding of the reaction mechanisms leading to impurity formation and can be used to optimize process parameters to control the levels of this compound.

Novel Spectroscopic Techniques for Trace Impurity Detection and Characterization

The accurate detection and characterization of trace-level impurities are crucial for ensuring the quality of Salmeterol. Several advanced spectroscopic and chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the separation and quantification of Salmeterol and its impurities. mdpi.com Gradient RP-HPLC methods have been developed to detect unknown impurities at levels as low as 0.11%. mdpi.com The use of different columns, such as Inertsil C8, and mobile phases, like acetonitrile-trifluoroacetic acid buffer, allows for the effective separation of Impurity A from the API and other related substances. mdpi.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection of impurities. synthinkchemicals.com Tandem mass spectrometry (LC-MS/MS) can be used for the structural elucidation of unknown impurities by analyzing their fragmentation patterns. researchgate.net This technique is invaluable for confirming the identity of trace impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities. synthinkchemicals.com After an impurity is isolated, typically using preparative HPLC, 1H and 13C NMR spectroscopy can provide detailed information about its molecular structure, confirming the identity of this compound. asianpubs.org

Advanced Spectroscopic Methods:

Technique Application in Impurity Analysis
UPLC Ultra-Performance Liquid Chromatography offers higher resolution and faster analysis times compared to traditional HPLC for separating impurities. researchgate.net
Capillary Electrophoresis (CE) An alternative separation technique that can be used for the analysis of charged impurities. pharmiweb.com
Terahertz (THz) Spectroscopy An emerging technique for the analysis of solid-state forms, including the detection of polymorphic impurities. mdpi.com

Harmonization of Global Regulatory Requirements for Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of regulatory oversight worldwide. The International Council for Harmonisation (ICH) has developed a series of guidelines to standardize the requirements for impurity control in new drug substances and products.

ICH Guidelines:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for the reporting, identification, and qualification of impurities in the API. americanpharmaceuticalreview.com The qualification threshold is the level at which an impurity is considered to have been adequately evaluated for its biological safety.

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or reaction products with excipients. europa.eu It sets thresholds for degradation products in the final dosage form.

ICH Q3D(R2): Elemental Impurities: This guideline provides a framework for the control of elemental impurities in drug products based on a risk assessment approach and permitted daily exposures (PDEs). regulations.goveuropa.eu

ICH M7(R1): Mutagenic Impurities: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. americanpharmaceuticalreview.com It introduces the concept of the Threshold of Toxicological Concern (TTC) for genotoxic impurities.

For inhaled products like Salmeterol, specific considerations apply due to the direct delivery to the lungs. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the qualification of impurities in such products. europa.eusymeres.com The harmonization of these requirements ensures that a consistent and high standard of quality is maintained for medicines globally. regulations.gov

Advanced Synthetic Methodologies for Reference Standard Preparation

The availability of pure reference standards for impurities is essential for the validation of analytical methods and for the accurate quantification of impurities in the API. The custom synthesis of impurity reference standards is a specialized field that plays a vital role in pharmaceutical quality control. synthinkchemicals.commatestlabs.com

Synthetic Route Design: The synthesis of this compound as a reference standard requires a carefully designed synthetic route. This typically involves multi-step organic reactions. smolecule.com A potential synthetic pathway could involve:

Formation of the Hydroxy Group: Starting with a suitable phenolic compound to introduce the hydroxymethyl group.

Amination: Reaction with an appropriate amine derivative to form the beta-phenylbutylamine structure.

Purification: The synthesized impurity must be purified to a high degree, often using techniques like column chromatography or preparative HPLC, to be suitable as a reference standard. synthinkchemicals.com

Characterization of the Reference Standard: Once synthesized and purified, the reference standard for this compound must be thoroughly characterized to confirm its identity and purity. This involves the use of the analytical techniques described in section 8.2, including HPLC, MS, and NMR. enamine.net A certificate of analysis is then issued, which documents the characterization data and confirms the suitability of the material as a reference standard. enamine.net

Q & A

Q. What analytical techniques are recommended for the structural identification of Salmeterol Impurity A?

this compound is identified using a combination of chromatographic separation (e.g., RP-HPLC) and spectroscopic methods such as NMR and high-resolution mass spectrometry (HRMS). Structural confirmation requires comparison with a pharmacopeial reference standard, which specifies the impurity as (1RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol. Isolation and characterization via spiked samples or stress testing are critical for distinguishing it from positional isomers or process-related analogs .

Q. How should analytical methods be validated to detect this compound in drug substances?

Per FDA guidelines, method validation must include specificity, sensitivity (quantitation limit ≤ 0.05%), and robustness. System suitability tests should ensure resolution ≥1.2 between Salmeterol and Impurity A. Stress testing under acidic, basic, oxidative, and thermal conditions is required to confirm method stability-indicating properties. Relative area percentage calculations are preferred over external standardization to avoid inaccuracies in impurity quantification .

Q. What are the regulatory thresholds for reporting and qualifying this compound?

ICH Q3A/B guidelines mandate reporting thresholds of 0.05% and qualification thresholds of 0.15% for impurities in drug substances. Total impurities (including Impurity A) must not exceed 0.9%, as per USP revisions. However, unspecified impurities are excluded from total impurity calculations unless they exceed individual thresholds .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize HPLC methods for this compound quantification?

DOE systematically evaluates variables like mobile phase pH, column temperature, and flow rate to maximize resolution and sensitivity. For example, a central composite design can identify optimal conditions for separating Impurity A from co-eluting degradants. Hydrotropic solubilization agents (e.g., sodium lauryl sulfate) enhance peak symmetry and reduce run time in RP-HPLC methods .

Q. What synthetic pathways lead to the formation of this compound during API production?

Impurity A arises from the reaction of Intermediate 2 (N-benzyl-6-(4-phenylbutoxy)hexan-1-amine) with residual 4-phenylbutanol during the final API step. Competing alkylation reactions at the secondary amine group generate structural analogs, necessitating stringent control of reaction stoichiometry and purification steps. LC-MS tracking of intermediates can mitigate this impurity .

Q. How do degradation studies inform the stability profile of this compound?

Forced degradation studies reveal that Impurity A is resistant to oxidative and photolytic degradation but forms adducts under acidic conditions. Accelerated stability testing (40°C/75% RH) over 6 months shows no significant increase in Impurity A levels, confirming its stability as a process-related impurity rather than a degradant .

Methodological and Regulatory Considerations

Q. Why is relative standard deviation (RSD) omitted in impurity quantification for this compound?

Pharmacopeial revisions exclude RSD requirements for impurities calculated via relative area percentages, as this approach inherently normalizes variability. External standardization, which requires RSD validation, is reserved for assays with absolute quantification (e.g., potency testing) .

Q. What strategies address conflicting impurity data between pharmacopeial standards and ICH guidelines?

Discrepancies, such as the exclusion of total unspecified impurities in ICH Q3A, are resolved by aligning method validation with the stricter standard. For example, USP’s resolution requirement (NLT 1.2) takes precedence over older methods to ensure accurate impurity profiling .

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